molecular formula C7H11NO3 B14510516 3-Hydroxy-2-oxoazepane-4-carbaldehyde CAS No. 63447-34-7

3-Hydroxy-2-oxoazepane-4-carbaldehyde

Cat. No.: B14510516
CAS No.: 63447-34-7
M. Wt: 157.17 g/mol
InChI Key: JSFIBMUNRYXRGR-UHFFFAOYSA-N
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Description

3-Hydroxy-2-oxoazepane-4-carbaldehyde is an organic compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-oxoazepane-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-aminopentanal derivative, under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the azepane ring. The hydroxyl and ketone functionalities can be introduced through subsequent oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-oxoazepane-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone and aldehyde groups can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-oxoazepane-4-carboxylic acid.

    Reduction: Formation of 3-hydroxy-2-hydroxyazepane-4-methanol.

    Substitution: Formation of various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-oxoazepane-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-oxoazepane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. It may also interact with cellular receptors, modulating their activity and influencing various biological processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxycyclopentane carbaldehyde
  • 3-Hydroxybutanal
  • 4-Oxopentanal

Uniqueness

3-Hydroxy-2-oxoazepane-4-carbaldehyde is unique due to its multifunctional nature, combining hydroxyl, ketone, and aldehyde groups within a seven-membered azepane ring. This structural complexity provides it with diverse reactivity and potential for various applications, distinguishing it from simpler aldehydes and ketones.

Properties

CAS No.

63447-34-7

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-hydroxy-2-oxoazepane-4-carbaldehyde

InChI

InChI=1S/C7H11NO3/c9-4-5-2-1-3-8-7(11)6(5)10/h4-6,10H,1-3H2,(H,8,11)

InChI Key

JSFIBMUNRYXRGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(=O)NC1)O)C=O

Origin of Product

United States

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